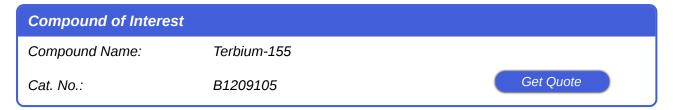




## Application Notes and Protocols: Terbium-155 for Pre-therapeutic Dosimetry Calculations

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Terbium-155** (155Tb) is a promising radionuclide for pre-therapeutic dosimetry and diagnostic imaging in the field of nuclear medicine. As a member of the terbium theranostic quadruplet, which also includes 149Tb, 152Tb, and 161Tb, 155Tb serves as a diagnostic partner for therapeutic radionuclides like 161Tb.[1][2] Its identical chemical properties to other terbium isotopes ensure that radiopharmaceuticals synthesized with 155Tb exhibit the same pharmacokinetic behavior as their therapeutic counterparts.[2] This "matched-pair" approach is crucial for accurate pre-therapeutic dosimetry, allowing for personalized treatment planning to maximize therapeutic efficacy while minimizing toxicity to healthy tissues.[1]

<sup>155</sup>Tb decays by electron capture to stable Gadolinium-155 (<sup>155</sup>Gd) with a half-life of 5.32 days. [1] It emits gamma (γ) rays at energies suitable for Single Photon Emission Computed Tomography (SPECT) imaging, notably at 87 keV and 105 keV.[3] This allows for high-resolution, quantitative imaging to determine the biodistribution and pharmacokinetics of a radiopharmaceutical, which are essential for calculating the absorbed dose in targeted tumors and organs at risk.[4][5]

These application notes provide a comprehensive overview of the properties of <sup>155</sup>Tb, and detailed protocols for its use in pre-therapeutic dosimetry calculations, including radiolabeling, quality control, and preclinical SPECT/CT imaging.



## **Properties of Terbium-155**

A summary of the key physical and decay properties of **Terbium-155** is presented below.

Property	Value	Reference
**Half-life (T <sub>1/2</sub> ) **	5.32 days	[1]
Decay Mode	Electron Capture (EC)	[1]
Principal Gamma Emissions	87 keV (32%), 105 keV (25%)	[3]
Daughter Nuclide	<sup>155</sup> Gd (stable)	[1]

## **Production of Terbium-155**

**Terbium-155** can be produced via several nuclear reactions, primarily through proton irradiation of enriched Gadolinium targets. The two main production routes are:

Nuclear Reaction	Proton Energy	Production Yield	Notes	Reference
<sup>155</sup> Gd(p,n) <sup>155</sup> Tb	~10 MeV	~200 MBq	Lower yield but higher radionuclidic purity. Feasible with medical cyclotrons.	[1][2]
<sup>156</sup> Gd(p,2n) <sup>155</sup> Tb	~23 MeV	Up to 1.7 GBq	Higher yield but can produce more radioisotopic impurities. Requires higher energy cyclotrons.	[1][2]



Proton-induced spallation of tantalum targets followed by mass separation is another method for producing <sup>155</sup>Tb.[6]

# Experimental Protocols Radiolabeling of DOTA-conjugated Peptides (e.g., DOTATATE) with <sup>155</sup>Tb

This protocol describes the radiolabeling of DOTATATE, a somatostatin analogue that targets somatostatin receptor 2 (SST2), which is overexpressed in many neuroendocrine tumors.

#### Materials:

- 155TbCl₃ in 0.05 M HCl
- DOTATATE (e.g., from Macrocyclics)
- Sodium acetate buffer (0.5 M, pH ~4.5)
- Reaction vial (e.g., 1.5 mL Eppendorf tube)
- Heating block or water bath
- Radio-TLC or HPLC system for quality control

#### Procedure:

- In a sterile reaction vial, add a calculated amount of DOTATATE solution.
- Add the required volume of 155TbCl3 solution.
- Add sodium acetate buffer to adjust the pH of the reaction mixture to approximately 4.5.
- Gently mix the contents of the vial.
- Incubate the reaction mixture at 95°C for 10 minutes.[3]
- After incubation, allow the vial to cool to room temperature.



Perform quality control to determine the radiochemical purity.

## Quality Control of [155Tb]Tb-DOTATATE

Quality control is essential to ensure the radiopharmaceutical is suitable for administration.[7] [8]

2.1 Radiochemical Purity using High-Performance Liquid Chromatography (HPLC)

#### Instrumentation:

- HPLC system with a radio-detector and a UV detector
- C18 reverse-phase column

#### Mobile Phase:

 A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA is commonly used.

#### Procedure:

- Inject a small aliquot of the [155Tb]Tb-DOTATATE solution onto the HPLC column.
- Run the HPLC system with the specified gradient program.
- Monitor the eluate with both the UV detector (to detect unlabeled DOTATATE) and the radiodetector (to detect <sup>155</sup>Tb-labeled species).
- Calculate the radiochemical purity by integrating the peak areas on the radio-chromatogram. The desired product, [155Tb]Tb-DOTATATE, should be the major radioactive peak.

#### 2.2 Radionuclidic Purity

#### Instrumentation:

· High-Purity Germanium (HPGe) detector

#### Procedure:



- Place a sample of the <sup>155</sup>Tb solution in the HPGe detector.
- Acquire a gamma spectrum.
- Identify the characteristic photopeaks of <sup>155</sup>Tb (87 keV and 105 keV) and any potential radionuclidic impurities.
- Calculate the percentage of activity contributed by <sup>155</sup>Tb relative to the total activity.

## **Preclinical SPECT/CT Imaging Protocol in Mice**

This protocol outlines a general procedure for performing quantitative SPECT/CT imaging in tumor-bearing mice to assess the biodistribution of [155Tb]Tb-DOTATATE.

#### **Animal Model:**

 Mice bearing tumors that express the target receptor (e.g., SST2-positive neuroendocrine tumors).

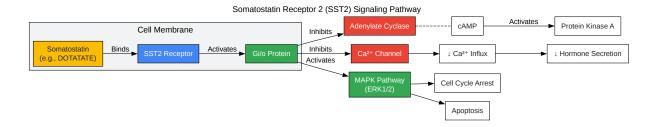
#### Procedure:

- Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
- Administer a known activity of [155Tb]Tb-DOTATATE (typically via tail vein injection).
- Position the mouse on the imaging bed of a preclinical SPECT/CT scanner.
- Acquire a whole-body CT scan for anatomical reference and attenuation correction.
- Perform a SPECT acquisition. Key parameters to consider include:
  - Collimator: High-energy ultra-high resolution (HEUHR) collimators can provide excellent spatial resolution (<0.85 mm).[3][4]</li>
  - Energy Windows: Set energy windows around the principal gamma peaks of <sup>155</sup>Tb (e.g., 86.6 keV and 105.3 keV).[4]
  - Acquisition Time: Adjust the acquisition time to obtain sufficient counts for quantitative analysis.



- Repeat the SPECT/CT imaging at multiple time points (e.g., 1, 4, 24, 48, and 72 hours post-injection) to determine the pharmacokinetic profile.
- Reconstruct the SPECT images using an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response.[9]

## **Diagrams**

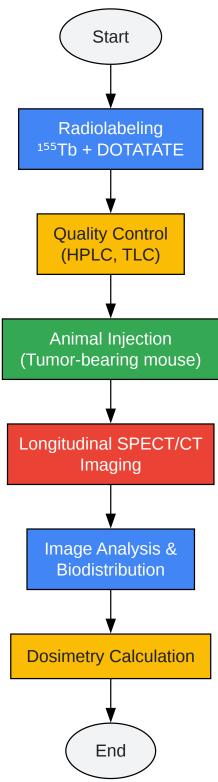


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Caption: SST2 signaling pathway targeted by <sup>155</sup>Tb-DOTATATE.



### **Experimental Workflow for Preclinical Evaluation**

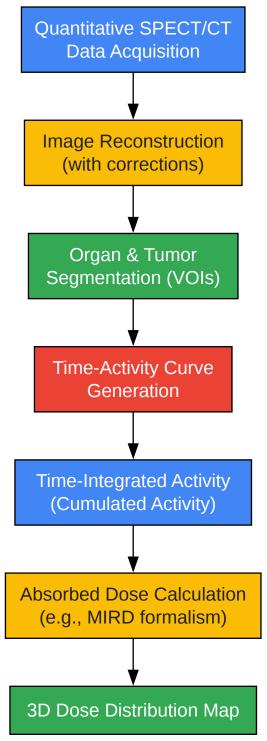


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Caption: Preclinical experimental workflow for <sup>155</sup>Tb-radiopharmaceuticals.



## Pre-therapeutic Dosimetry Calculation Workflow



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Caption: Workflow for dosimetry calculations from SPECT data.



## **Dosimetry Calculations**

The quantitative SPECT/CT images acquired at multiple time points are used to generate time-activity curves for tumors and critical organs.[9] By integrating these curves, the total number of radioactive decays (cumulated activity) in each region of interest can be determined.[10] This information is then used in established dosimetry models, such as the Medical Internal Radiation Dose (MIRD) formalism, to calculate the absorbed radiation dose.[11] The resulting 3D dose distribution maps provide a detailed understanding of the expected dose delivery from the corresponding therapeutic radiopharmaceutical, enabling clinicians to tailor treatment plans for individual patients.[9]

## Conclusion

**Terbium-155** is a valuable radionuclide for pre-therapeutic dosimetry due to its favorable decay characteristics for SPECT imaging and its chemical identity with therapeutic terbium isotopes. The protocols outlined in these application notes provide a framework for researchers and drug development professionals to utilize <sup>155</sup>Tb for the development and evaluation of novel theranostic agents. Accurate pre-therapeutic dosimetry with <sup>155</sup>Tb has the potential to significantly advance personalized radionuclide therapy, leading to improved treatment outcomes for patients.

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